Hemodynamic Stability During Endobronchial Administration: Ornipressin vs Terlipressin Direct Comparison
In a direct head-to-head clinical study comparing endobronchial administration, ornipressin produced no statistically significant change in heart rate or blood pressure, whereas terlipressin caused a significant increase in heart rate from 93 ± 17 to 101 ± 22 bpm (p = 0.03) and a significant decrease in blood pressure from 107 ± 14 to 101 ± 17 mmHg (p = 0.04) [1]. This indicates that ornipressin provides localized vasoconstriction with minimal systemic hemodynamic perturbation.
| Evidence Dimension | Hemodynamic effects of endobronchial administration |
|---|---|
| Target Compound Data | No significant change in heart rate or blood pressure |
| Comparator Or Baseline | Terlipressin: heart rate increased from 93 ± 17 to 101 ± 22 bpm (p = 0.03); blood pressure decreased from 107 ± 14 to 101 ± 17 mmHg (p = 0.04) |
| Quantified Difference | Ornipressin showed no significant hemodynamic alteration vs terlipressin showed significant HR increase (+8 bpm) and BP decrease (-6 mmHg) |
| Conditions | Flexible bronchoscopy with procedure-related bleeding; endobronchial administration of ornipressin (5 IU) or terlipressin (0.5 mg); n = 15 patients per group |
Why This Matters
Researchers requiring local vasoconstriction without confounding cardiovascular variables should prioritize ornipressin over terlipressin based on this direct comparative evidence.
- [1] Tüller C, et al. Hemodynamic effects of endobronchial application of ornipressin versus terlipressin. Respiration. 2004 Jul-Aug;71(4):397-401. doi: 10.1159/000079646. PMID: 15316215. View Source
